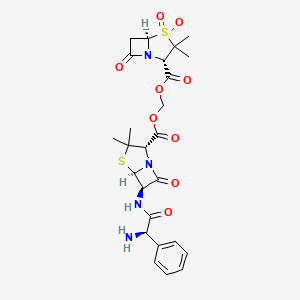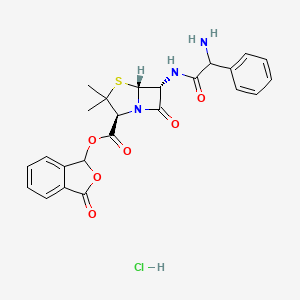
酪氨酸亮氨酸
描述
酪氨酸亮氨酸三氟乙酸盐 (Tyr-Leu TFA) 是一种由酪氨酸和亮氨酸两种氨基酸组成的二肽化合物,以三氟乙酸盐为反离子。 该化合物因其强大的抗抑郁样活性及其有效调节抑郁症状的能力而受到关注 .
科学研究应用
酪氨酸亮氨酸三氟乙酸盐在科学研究中有着广泛的应用:
化学: 用作研究肽合成和修饰的模型化合物.
生物学: 研究其在蛋白质-蛋白质相互作用和酶活性调节中的作用.
医学: 探索其抗抑郁样作用和潜在的治疗应用.
工业: 用于开发基于肽的药物和生物材料.
作用机制
酪氨酸亮氨酸三氟乙酸盐的抗抑郁样作用被认为是通过其与大脑中神经递质系统的相互作用介导的。它调节血清素和多巴胺的水平,血清素和多巴胺对于情绪调节至关重要。 该化合物还可能与参与神经递质合成和降解的特定受体和酶相互作用 .
生化分析
Biochemical Properties
Tyrosylleucine interacts with various biomolecules in the body, including enzymes, proteins, and neurotransmitters. It has been found to activate serotonin, dopamine, and the GABA receptor system .
Cellular Effects
Tyrosylleucine influences cell function by modulating neurotransmitter systems. It has been shown to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress . It also enhances the proliferation of hippocampal progenitor cells .
Molecular Mechanism
Tyrosylleucine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It has been found that Tyrosylleucine does not affect hippocampal mRNA and protein expression of BDNF, a regulatory factor of both neurogenesis and depression-like behavior .
Temporal Effects in Laboratory Settings
It has been found to exhibit potent anxiolytic-like and antidepressant-like activities after oral administration .
Dosage Effects in Animal Models
The effects of Tyrosylleucine vary with different dosages in animal models. It has been found to exhibit potent anxiolytic-like and antidepressant-like activities at doses of 0.3-3 mg/kg .
Metabolic Pathways
It has been found to interact with the serotonin, dopamine, and the GABA receptor system .
Transport and Distribution
It has been found to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .
Subcellular Localization
It has been found to enhance the proliferation of hippocampal progenitor cells .
准备方法
合成路线和反应条件
酪氨酸亮氨酸三氟乙酸盐的合成通常涉及固相多肽合成 (SPPS) 方法。该方法使用 Fmoc (9-芴甲氧羰基) 化学,其中氨基酸被依次添加到连接到固体树脂上的不断增长的肽链中。该过程包括以下步骤:
偶联: 使用偶联试剂(例如 HBTU (O-(苯并三唑-1-基)-N,N,N’,N’-四甲基脲六氟磷酸盐))活化传入氨基酸的羧基,然后与不断增长的肽链的胺基反应。
脱保护: 使用碱(例如哌啶)去除 Fmoc 保护基。
工业生产方法
在工业环境中,酪氨酸亮氨酸三氟乙酸盐的生产遵循与 SPPS 相似的原理,但规模更大。自动肽合成器通常用于简化流程,确保高产率和纯度。 在裂解和脱保护步骤中使用 TFA 对于获得最终产品至关重要 .
化学反应分析
反应类型
酪氨酸亮氨酸三氟乙酸盐会发生各种化学反应,包括:
氧化: 酪氨酸中的酚基可以被氧化形成醌。
还原: 羰基可以被还原为醇。
取代: 酪氨酸的芳香环可以发生亲电取代反应.
常用试剂和条件
氧化: 戴斯-马丁氧化剂通常用于酪氨酸残基的氧化.
还原: 硼氢化钠通常用于羰基的还原。
取代: 亲电芳香取代可以使用溴或硝酸等试剂进行.
形成的主要产物
氧化: 酪氨酸的醌和其他氧化衍生物。
还原: 羰基还原产生的醇。
取代: 酪氨酸的卤代或硝基衍生物.
相似化合物的比较
类似化合物
酪氨酸苯丙氨酸 (Tyr-Phe): 另一种具有类似结构特征但生物活性不同的二肽。
亮氨酸酪氨酸 (Leu-Tyr): 一种氨基酸序列反转的二肽,导致不同的性质和应用.
独特性
酪氨酸亮氨酸三氟乙酸盐因其强大的抗抑郁样活性及其有效调节抑郁症状的能力而独一无二。 它与神经递质系统的特定相互作用使其有别于其他类似的二肽 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJLPRZGVVDNU-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938403 | |
| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-10-1 | |
| Record name | L-Tyrosyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)



![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)






